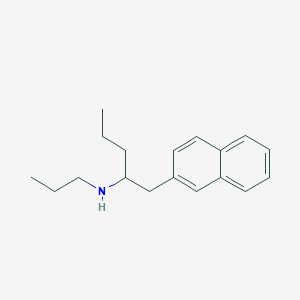

1-(2-Naphthyl)-2-propylaminopentane

Description

Propriétés

Formule moléculaire |

C18H25N |

|---|---|

Poids moléculaire |

255.4 g/mol |

Nom IUPAC |

1-naphthalen-2-yl-N-propylpentan-2-amine |

InChI |

InChI=1S/C18H25N/c1-3-7-18(19-12-4-2)14-15-10-11-16-8-5-6-9-17(16)13-15/h5-6,8-11,13,18-19H,3-4,7,12,14H2,1-2H3 |

Clé InChI |

GKNKHAOHVXOYDS-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CC1=CC2=CC=CC=C2C=C1)NCCC |

Origine du produit |

United States |

Synthetic Methodologies and Enantiomeric Considerations for Npap

Established Chemical Synthesis Pathways for NPAP

The synthesis of NPAP and related structures, such as 1-phenyl-2-propylaminopentane (PPAP), typically follows a convergent pathway where a pre-formed naphthyl or phenyl-containing ketone is converted to an amine, which is then alkylated. nih.gov The general approach involves the formation of an amine intermediate, followed by acylation and subsequent reduction to yield the final product.

A plausible and established route to aminopentane derivatives begins with a ketone precursor. The synthesis of the key intermediate, 1-(2-naphthyl)-2-aminopentane, can be envisioned starting from 1-(2-naphthyl)pentan-2-one. This ketone can be synthesized via Friedel-Crafts acylation of naphthalene (B1677914) with pentanoyl chloride, although this may yield a mixture of 1- and 2-substituted isomers. youtube.com

A more direct method involves the reaction of 2-naphthylacetonitrile (B189437) with a propyl Grignard reagent, followed by hydrolysis to yield the desired ketone. Once 1-(2-naphthyl)pentan-2-one is obtained, it can be converted to the primary amine, 1-(2-naphthyl)-2-aminopentane, through several methods, with reductive amination being a common and effective strategy. This process involves reacting the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

An alternative pathway to a related amine, 2-naphthylamine (B18577), involves the reaction of 2-acetonaphthone with hydroxylamine (B1172632) hydrochloride to form an oxime, which then undergoes a rearrangement and deacetylation. google.com A similar ketoxime-based route could theoretically be adapted for the 1-(2-naphthyl)pentan-2-one precursor.

With the 1-(2-naphthyl)-2-aminopentane intermediate in hand, the next step is the formation of an amide through an acylation reaction. This is a standard transformation in organic synthesis where the primary amine is reacted with an acylating agent to introduce the propyl group that will ultimately be on the nitrogen atom. organic-chemistry.org

The most common method involves reacting the amine with propionyl chloride or propanoic anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or propanoic acid byproduct generated during the reaction. The product of this step is N-[1-(2-naphthyl)pentan-2-yl]propanamide. The use of carboxylic acids as acylating agents, activated by reagents like trifluoroacetic anhydride, presents an alternative to the more reactive acid chlorides. magtech.com.cn

Table 1: Common Acylation Methods for Amide Formation

| Acylating Agent | Catalyst/Base | Key Features |

|---|---|---|

| Propionyl Chloride | Triethylamine, Pyridine | Highly reactive, reaction is typically fast. youtube.com |

| Propanoic Anhydride | DMAP (catalyst), Pyridine | Less moisture-sensitive than acid chlorides. |

The final step in the synthesis of the NPAP backbone is the reduction of the amide carbonyl group (C=O) in N-[1-(2-naphthyl)pentan-2-yl]propanamide to a methylene (B1212753) group (CH₂). This transformation converts the amide into the target secondary amine, 1-(2-Naphthyl)-2-propylaminopentane.

A powerful and widely used reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes. masterorganicchemistry.com

While effective, LiAlH₄ is a strong and somewhat hazardous reagent. Modern alternatives include various catalytic systems that offer milder reaction conditions and improved functional group tolerance. These include methods using silanes in the presence of transition metal catalysts like those based on nickel or ruthenium. organic-chemistry.orgnih.govresearchgate.net

Table 2: Selected Reagents for Amide Reduction

| Reagent/System | Conditions | Advantages & Disadvantages |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Advantages: High reactivity, widely applicable. masterorganicchemistry.comDisadvantages: Pyrophoric, requires careful handling and anhydrous conditions. |

| Nickel Catalyst with Silane | THF or other organic solvents | Advantages: Uses non-precious metal, tolerant of other functional groups (e.g., esters). nih.govDisadvantages: May require specific ligands and conditions. |

The synthesized NPAP is a free base, which can be an oil and may be susceptible to oxidation or carbonation upon exposure to air. For improved stability, handling, and solubility, it is often converted into a crystalline salt. This is achieved by reacting the amine with a suitable acid.

Two common salts are the hydrochloride and the maleate (B1232345).

Hydrochloride Salt: This salt is formed by treating a solution of the NPAP free base (typically in a solvent like ether or isopropanol) with a solution of hydrogen chloride (HCl) in a compatible solvent or with gaseous HCl. The resulting salt typically precipitates and can be collected by filtration.

Maleic Acid Salt: The maleate salt is prepared by reacting the NPAP base with maleic acid in a suitable solvent, such as ethanol (B145695) or acetone. sigmaaldrich.comsigmaaldrich.combiocat.com The choice of acid can influence the physical properties of the final salt, such as its crystallinity, melting point, and hygroscopicity.

Strategies for Chiral Synthesis and Enantiomeric Purity

The NPAP molecule contains a chiral center at the second carbon of the pentane (B18724) chain (the carbon atom bonded to the nitrogen). Therefore, NPAP exists as a pair of enantiomers: (R)-NPAP and (S)-NPAP. The biological activity of such chiral molecules often resides primarily in one enantiomer. For the related compound, 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), the (R)-enantiomer is noted to be the more potent form. wikipedia.org This highlights the importance of methods that can produce a single enantiomer in high purity.

Achieving high enantiomeric purity requires the use of asymmetric synthesis. Several strategies can be applied to the synthesis of chiral aminopentane derivatives like NPAP.

One major approach is asymmetric hydrogenation . This involves the reduction of a prochiral imine precursor, N-[1-(2-naphthyl)pent-2-en-2-yl]propanamine, which can be formed from the corresponding ketone. The hydrogenation is carried out using a chiral catalyst, often based on transition metals like rhodium, iridium, or nickel, coordinated to chiral phosphine (B1218219) ligands. nih.gov These catalysts create a chiral environment that directs the addition of hydrogen to one face of the imine, leading to a preponderance of one enantiomer.

Another powerful strategy involves the use of chiral auxiliaries . In this method, a chiral molecule is temporarily attached to the synthetic intermediate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A more direct enantioselective synthesis could be modeled after the synthesis of (-)-BPAP, which involved the coupling of benzofuran (B130515) with a chiral (R)-N-tosyl-2-propylaziridine. nih.gov A similar approach for NPAP would involve the coupling of a suitable naphthalene nucleophile with a chiral pentylaziridine derivative, which would set the stereocenter early in the synthesis and lead directly to an enantiomerically enriched product.

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral metal catalyst. | Ni-catalyzed hydrogenation of N-sulfonyl ketimines to produce chiral amines. nih.gov |

| Chiral Auxiliary | A recoverable chiral group is attached to the substrate to direct a stereoselective transformation. | Used in the synthesis of complex natural products like naphthyl-isoquinoline alkaloids. rsc.org |

Challenges and Approaches for Optical Resolution of Racemic Mixtures

The synthesis of NPAP, like many chiral compounds prepared from achiral precursors, typically results in a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. The separation of these enantiomers, a process known as optical resolution, is a critical step, as individual enantiomers often exhibit different pharmacological activities. The primary challenge in resolving a racemic mixture lies in the fact that enantiomers possess identical physical properties, such as boiling point and solubility, in an achiral environment. Therefore, a chiral influence must be introduced to differentiate them.

One of the most common and well-established methods for the resolution of racemic amines is through the formation of diastereomeric salts . This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Key Steps in Diastereomeric Salt Resolution:

Selection of a Resolving Agent: The choice of the chiral acid is crucial. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent forms well-defined crystals with one of the diastereomeric salts, leading to efficient separation.

Salt Formation: The racemic NPAP is reacted with an optically pure chiral acid in a suitable solvent. This creates a mixture of two diastereomeric salts: [(R)-NPAP-(+)-Acid] and [(S)-NPAP-(+)-Acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The solid and solution phases become enriched in one diastereomer each.

Liberation of the Enantiomer: After separating the crystallized diastereomeric salt, the pure enantiomer of NPAP can be recovered by treatment with a base to neutralize the chiral acid.

The efficiency of this process is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the molar ratio of the resolving agent to the racemate.

| Parameter | Influence on Resolution | Common Approaches |

| Resolving Agent | Forms diastereomeric salts with differing solubilities. | Tartaric acid derivatives, mandelic acid, camphorsulfonic acid. |

| Solvent | Affects the solubility of the diastereomeric salts. | Alcohols (methanol, ethanol), water, or mixtures are commonly used. |

| Temperature | Influences the rate and extent of crystallization. | Controlled cooling protocols are often employed. |

Another, though less common, approach for the resolution of amines is chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.

Analytical Techniques for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Once a resolution procedure has been performed, it is essential to determine the enantiomeric purity of the resulting product. The most powerful and widely used technique for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Chiral HPLC operates on the same principles as conventional HPLC, but it employs a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Key Components of Chiral HPLC Analysis:

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. For the analysis of amines like NPAP, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs are often effective. nih.gov The selection of the appropriate CSP is critical and often requires screening of several different columns.

Mobile Phase: The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, significantly influences the separation. The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution for amine compounds. nih.gov

Detector: A UV detector is commonly used for the analysis of aromatic compounds like NPAP.

The enantiomeric excess (ee), a measure of the purity of the chiral sample, is calculated from the peak areas of the two enantiomers in the chromatogram.

| Chiral HPLC Parameter | Description | Typical Conditions for Amine Separation |

| Column | Contains the Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Chiralpak® series), Crown ether-based. nih.gov |

| Mobile Phase | Eluent that carries the sample through the column. | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). |

| Additives | Improve peak shape and resolution. | Trifluoroacetic acid (TFA) or basic amines like diethylamine (B46881) (DEA). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min. |

| Detection | Method for visualizing the separated enantiomers. | UV detection at a wavelength where the naphthyl group absorbs. |

While chiral HPLC is the gold standard, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to determine enantiomeric purity. In this approach, the chiral agent interacts with the enantiomers to produce diastereomeric species that are distinguishable in the NMR spectrum.

Neuropharmacological Mechanisms of Action of Npap and Analogues

Monoaminergic Activity Enhancement (MAE) Paradigm

The primary mechanism through which NPAP exerts its effects is by acting as a monoaminergic activity enhancer (MAE). wikipedia.orgknowpia.com This paradigm distinguishes it from other classes of psychoactive compounds that also modulate monoamine neurotransmission.

Augmentation of Action Potential-Mediated Release of Catecholamines (Norepinephrine and Dopamine)

NPAP selectively enhances the action potential-mediated release of the catecholamines, norepinephrine (B1679862) and dopamine (B1211576). wikipedia.orgnih.gov This means that NPAP does not spontaneously trigger the release of these neurotransmitters, but rather amplifies the amount of norepinephrine and dopamine released when a neuron is naturally stimulated by an action potential. wikipedia.org This is a key distinction from classical releasing agents. wikipedia.orgwikipedia.org The activity of catecholaminergic neurons in the rat brain is significantly enhanced shortly after the administration of MAE substances. nih.gov This enhancement of impulse-dependent neurotransmitter release is a defining characteristic of the MAE class of compounds. wikipedia.orgnih.gov

Comparative Potency of Enantiomers, with Emphasis on the More Potent (−)-Enantiomer

As with its analogue PPAP, the biological activity of NPAP is stereospecific. The (–)-enantiomer of NPAP is reported to be the more potent form of the compound in its action as a monoaminergic activity enhancer. wikipedia.org This stereoselectivity is a common feature among many pharmacologically active compounds and highlights the specific structural requirements for interaction with its molecular targets. The higher potency of the (−)-enantiomer suggests a specific and optimized fit within the binding site of its target receptor or transporter.

Distinct Mechanism from Monoamine Oxidase Inhibition

The mechanism of NPAP is distinct from that of monoamine oxidase (MAO) inhibitors. While some related compounds, like selegiline (B1681611), are potent MAO inhibitors, NPAP's primary action is not the inhibition of this enzyme. nih.govwikipedia.org Studies on the related compound PPAP have shown that its catecholaminergic activity enhancing effect is unrelated to MAO inhibition. nih.gov While the 2-naphthylamine (B18577) structure, which is related to the naphthalene (B1677914) group in NPAP, has been shown to inhibit MAO-A and MAO-B, this is not the primary mechanism attributed to the therapeutic effects of NPAP-like compounds. nih.gov

Molecular Targets and Receptor/Transporter Interactions

The precise molecular targets of NPAP are a subject of ongoing research, with evidence pointing towards the Trace Amine-Associated Receptor 1 (TAAR1) as a key player.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Signal Transduction

Recent research suggests that the effects of monoaminergic activity enhancers may be mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is an intracellular G-protein coupled receptor that is known to modulate the activity of dopamine and other monoamine systems. nih.govnih.gov Agonism at TAAR1 can influence neurotransmitter release through downstream signaling cascades. nih.gov It is proposed that TAAR1 possesses distinct binding sites for MAEs and classical releasing agents, leading to different downstream effects. wikipedia.org Activation of TAAR1 by MAEs is thought to induce action potential-dependent vesicular release of monoamines. wikipedia.orgnih.gov This is in contrast to the proposed mechanism for some releasing agents, which may induce impulse-independent, non-vesicular release via TAAR1. wikipedia.org The signal transduction pathways following TAAR1 activation are complex and can involve protein kinase C (PKC) mediated phosphorylation, ultimately influencing neurotransmitter release. nih.gov

Role in Vesicular Dopamine Release from Striatal Neurons

1-(2-Naphthyl)-2-propylaminopentane (NPAP) is classified as a monoaminergic activity enhancer (MAE). reddit.com Unlike classical releasing agents such as amphetamine, which trigger a flood of monoamine neurotransmitters largely independent of neuronal firing, MAEs like NPAP potentiate the impulse-driven, vesicular release of these neurotransmitters. reddit.comnih.gov The primary action of NPAP is to augment the amount of dopamine released from vesicles in striatal neurons when an action potential arrives at the axon terminal. reddit.comnih.govnih.govfrontiersin.org This process, known as exocytosis, is the fundamental mechanism for synaptic communication. nih.gov The striatum, a critical hub for motor control and reward processing, is densely innervated by dopaminergic neurons originating in the midbrain, making it a key site of action for compounds like NPAP. nih.govfrontiersin.org The mechanism ensures that the temporal pattern of neurotransmission is preserved, but the magnitude of the signal is amplified. Studies on related enhancer compounds, such as (-)-BPAP, have shown that they potentiate dopamine release of a vesicular origin, supporting this targeted mechanism of action. reddit.com

Modulation of Protein Kinase C (PKC)-Mediated Phosphorylation

The enhancement of vesicular dopamine release by NPAP analogues appears to be linked to the modulation of intracellular signaling cascades, specifically those involving Protein Kinase C (PKC). reddit.com PKC is a family of enzymes that control the function of other proteins through the addition of phosphate (B84403) groups, a process known as phosphorylation. embopress.orgnih.gov This signaling pathway is crucial in regulating various cellular processes, including neurotransmitter release. nih.gov Research on the related enhancer (-)-BPAP has indicated that its stimulatory effect on vesicular dopamine release is attributable to an increase in PKC-mediated phosphorylation. reddit.com Activation of PKC can influence the machinery involved in synaptic vesicle fusion with the presynaptic membrane, thereby facilitating neurotransmitter release in response to a nerve impulse. embopress.org This suggests that NPAP's action is not a direct physical interaction with the release machinery itself, but rather a modulation of the signaling pathways that govern its efficiency.

Hypothesized Distinct Binding Sites on TAAR1 for Enhancers vs. Releasers

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a key mediator for the actions of both monoamine-releasing agents and enhancers. reddit.comnih.gov TAAR1 is an intracellular G protein-coupled receptor that, when activated by agonists like trace amines or amphetamines, initiates a signaling cascade that increases cyclic AMP (cAMP) and influences neurotransmitter dynamics. wikipedia.orgdoi.org A significant hypothesis has been proposed to reconcile the different effects of classical releasers and enhancers, both of which interact with TAAR1. reddit.com This hypothesis suggests that TAAR1 possesses two distinct binding sites. reddit.com One site is proposed to bind releaser compounds like methamphetamine, leading to non-vesicular, transporter-mediated efflux of dopamine. reddit.com The second, separate site is hypothesized to bind enhancer compounds, such as the NPAP analogue (-)-BPAP. reddit.com Activation of this second site potentiates vesicular dopamine release through a different PKC-mediated pathway, without inducing non-vesicular release. reddit.com This dual-binding-site model provides a compelling explanation for how two classes of compounds can act on the same receptor to produce fundamentally different neurochemical outcomes.

Vesicular Monoamine Transporter 2 (VMAT2) Operation Enhancement

While NPAP does not directly enhance the operation of the Vesicular Monoamine Transporter 2 (VMAT2) in the way an agonist might, its mechanism of action is critically dependent on VMAT2's function. VMAT2 is responsible for packaging cytosolic monoamines, such as dopamine, into synaptic vesicles. nih.govsci-hub.se This process serves two main purposes: it loads vesicles with neurotransmitter for future release and it protects the neuron from the potentially toxic effects of unpackaged cytosolic dopamine. nih.gov By potentiating the release of pre-filled vesicles, NPAP's efficacy is contingent upon a ready and available pool of these vesicles, which is maintained by VMAT2 activity. Therefore, the action of NPAP implicitly relies on the efficient operation of VMAT2 to ensure that synaptic terminals are adequately supplied with releasable dopamine. Inhibitors of VMAT2, such as tetrabenazine, deplete these vesicular stores and would thus be expected to antagonize the effects of an enhancer like NPAP. nih.gov

Direct and Indirect Interactions with Monoamine Transporters (Dopamine Transporter, Serotonin (B10506) Transporter, Norepinephrine Transporter)

The neuropharmacological profile of NPAP is characterized by a degree of selectivity in its effects on different monoamine systems. It is known to be an enhancer of norepinephrine and dopamine activity, but not of serotonin. reddit.com This selectivity arises from its mechanism, which is distinct from compounds that directly bind to and inhibit or reverse the monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). nih.govnih.gov Unlike reuptake inhibitors (e.g., many antidepressants) or reversing agents (e.g., amphetamine), NPAP does not appear to have a primary, high-affinity interaction with the transporter proteins themselves. nih.govplos.org Instead, its interaction is indirect. By increasing the amount of dopamine and norepinephrine released into the synapse per impulse, NPAP elevates the concentration of these neurotransmitters available to act on postsynaptic receptors. This increased synaptic concentration will, in turn, affect the kinetics of reuptake by DAT and NET, as these transporters work to clear the neurotransmitters from the synapse. nih.govyoutube.com Therefore, while NPAP does not directly block or reverse the transporters, its action modulates the entire environment in which these transporters operate.

Receptor Binding Affinities for Specific Monoamine Receptors (e.g., Dopamine D1, D2; Serotonin 5-HT1, 5-HT2; Adrenergic α1, α2)

Table 1: Binding Affinities of a Representative Knoll Compound (Analogue of NPAP) Data from a related N-benzodioxanylmethyl-12-piperidyl-methylamine compound developed by Knoll. bioworld.com

| Receptor Subtype | Binding Affinity (Ki, nM) | Tissue Source |

| Serotonin 5-HT1A | 23 | Rat Hippocampus |

| Dopamine D2 | 65 | Rat Cortex |

| Adrenergic α1 | 183 | Rat Striatum |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational and Substituent Effects on Monoaminergic Activity Enhancement

The monoaminergic activity of NPAP and related compounds is highly dependent on their three-dimensional shape and the nature of the substituents on the aromatic ring and the amino group. The core structure, 1-aryl-2-alkylaminoalkane, was designed to be structurally distinct from phenylethylamine (PEA) and amphetamines. nih.gov The goal was to create selective MAEs without the monoamine oxidase (MAO) inhibitory effects seen with drugs like selegiline (B1681611). nih.govnih.gov

The propyl group at the α-position of the ethylamine (B1201723) side chain is a critical feature. This substituent, along with the N-propyl group, contributes to the compound's characteristic as a non-releasing MAE. Unlike classical stimulants such as amphetamine, which induce neurotransmitter release, NPAP enhances the impulse-driven release of norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org This distinction is attributed to the specific conformational arrangement dictated by the alkyl substituents.

The naphthalene (B1677914) ring system in NPAP, compared to the phenyl ring in PPAP, influences the compound's lipophilicity and electronic properties, which in turn can affect its binding to and interaction with monoaminergic nerve terminals. While the potency of NPAP is reported to be similar to that of PPAP, the larger aromatic surface of the naphthalene moiety can lead to altered interactions with target proteins. wikipedia.org

Impact of Chiral Centers on Pharmacological Potency and Selectivity

The presence of a chiral center at the second carbon of the pentane (B18724) chain in 1-(2-Naphthyl)-2-propylaminopentane results in two stereoisomers, (R)- and (S)-NPAP. As with its analog PPAP, the stereochemistry at this center has a profound impact on the compound's pharmacological activity.

Research has consistently shown that the (–)-enantiomer of NPAP is the more potent monoaminergic activity enhancer. wikipedia.org This stereoselectivity suggests a specific and constrained binding orientation at its molecular target within the catecholaminergic neurons. The differential activity between the enantiomers underscores the importance of the three-dimensional arrangement of the aromatic ring, the amino group, and the alkyl side chain for optimal interaction with the neuronal machinery that modulates neurotransmitter release.

The higher potency of the (–)-enantiomer is a common feature among this class of MAEs, highlighting a conserved stereochemical preference for their mechanism of action. This finding is crucial for the development of more selective and effective therapeutic agents, as the use of a single, more active enantiomer can reduce the potential for off-target effects and lower the required therapeutic dose.

Comparative SAR Analysis with Analogues (e.g., PPAP, BPAP, IPAP)

A comparative analysis of NPAP with its structural analogues provides valuable insights into the SAR of monoaminergic activity enhancers. The primary analogues for comparison are 1-phenyl-2-propylaminopentane (PPAP), 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), and indolylpropylaminopentane (IPAP). wikipedia.org

| Compound | Aromatic System | Primary Monoaminergic Activity |

| NPAP | Naphthalene | Enhancer of norepinephrine and dopamine release wikipedia.org |

| PPAP | Phenyl | Enhancer of catecholamine release wikipedia.org |

| BPAP | Benzofuran (B130515) | Enhancer of catecholamine and serotonin (B10506) release nih.govwikipedia.org |

| IPAP | Indole | Information not widely available in comparative studies |

This table illustrates how modifications to the aromatic ring system can modulate the selectivity of these compounds. While NPAP and PPAP are primarily catecholaminergic activity enhancers, BPAP also enhances serotoninergic activity. wikipedia.orgwikipedia.org Furthermore, BPAP is noted to be a more potent MAE than PPAP. wikipedia.org

The nature of the aromatic ring system is a key determinant of the pharmacological profile of these MAEs. The switch from a phenyl ring in PPAP to a naphthalene ring in NPAP maintains the catecholaminergic selectivity but the larger, more lipophilic naphthalene system can influence pharmacokinetic properties and potentially the magnitude of interaction with the target site. wikipedia.org

The introduction of a benzofuran ring in BPAP leads to a significant change in pharmacology, with the compound gaining the ability to enhance serotonin release in addition to catecholamines. nih.govwikipedia.org This suggests that the heteroatom and the specific electronic and steric properties of the benzofuran moiety allow for interaction with components of the serotonergic system that are not engaged by the purely carbocyclic aromatic systems of NPAP and PPAP. BPAP is also reported to be significantly more potent than selegiline in certain behavioral models. nih.gov

This comparative SAR underscores a critical principle in the design of MAEs: the aromatic portion of the molecule is a key modulator of both potency and selectivity across different monoamine systems.

Metabolic Research and Biotransformation Pathways

Investigation of Enzymatic Transformations in Biological Systems

There are no specific studies in the accessible scientific literature that have investigated the enzymatic transformations of 1-(2-Naphthyl)-2-propylaminopentane. While research on analogous compounds or moieties exists, direct experimental data on NPAP is absent.

For instance, studies on the metabolism of the simple 2-naphthylamine (B18577) moiety (not the entire NPAP compound) have shown it can undergo N-acetylation, N-glucuronidation, C-oxidation, and N-oxidation in rat hepatocytes. nih.gov However, the complex propylaminopentane side chain of NPAP would significantly influence its metabolic profile, making direct extrapolation from 2-naphthylamine unreliable. General methodologies for studying in vitro metabolism using liver microsomes and hepatocytes are well-established, but their application to NPAP has not been reported. frontiersin.orgmdpi.com

Potential Glucuronidation and Hydroxylation Pathways

Due to the lack of specific metabolic studies on NPAP, there is no direct evidence to confirm or detail its potential glucuronidation or hydroxylation pathways. These Phase II (glucuronidation) and Phase I (hydroxylation) reactions are common for many xenobiotics, and it is plausible that NPAP undergoes such transformations. The naphthalene (B1677914) ring and the alkyl chain both present potential sites for hydroxylation, and the secondary amine is a potential site for glucuronidation. nih.gov However, without experimental data from in vitro or in vivo studies, any description of these pathways for NPAP would be purely speculative.

Consideration of Metabolite Formation and their Potential Biological Activities

Consequently, with no research identifying the metabolic pathways of NPAP, there is no information available regarding the chemical structures of its potential metabolites. The biological activities of any such metabolites, therefore, also remain uninvestigated and unknown.

Advanced Research Methodologies and Theoretical Investigations

In Vitro Neurochemical and Cellular Assays

In vitro assays are fundamental in elucidating the mechanisms of action of novel psychoactive compounds. For the 1-phenyl-2-propylaminopentane (PPAP) class, which is structurally related to 1-(2-Naphthyl)-2-propylaminopentane, these assays have been crucial in characterizing their effects on neurotransmitter systems.

Measurement of Neurotransmitter Release (e.g., [3H]-Noradrenaline, [3H]-Dopamine, [3H]-Serotonin) from Brain Slices and Homogenates

Studies on the compound (-)-1-phenyl-2-propylaminopentane ((-)-PPAP)), a close analog of this compound, have demonstrated its capacity to enhance the impulse-driven release of catecholamines. Research utilizing isolated brain stem preparations from rats has shown that (-)-PPAP acts as a potent stimulant of the action potential-transmitter release coupling in catecholaminergic neurons. nih.gov This effect is observed through the measurement of tritium-labeled neurotransmitters released from brain tissue upon stimulation.

Specifically, the mechanism of the catecholaminergic activity enhancer (CAE) effect of (-)-PPAP was investigated by measuring the release of catecholamines from various brain regions, including the striatum, substantia nigra, tuberculum olfactorium, and locus coeruleus. nih.gov Furthermore, the stimulation-induced release of [3H]-noradrenaline from the isolated brain stem was a key measure in these studies. nih.gov These experiments have concluded that the CAE effect of compounds like (-)-PPAP is not a result of monoamine oxidase (MAO) inhibition, presynaptic receptor inhibition, or catecholamine uptake inhibition. nih.gov Instead, they appear to directly facilitate the process of neurotransmitter release following a neuronal impulse. nih.gov

Another related compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)), has also been shown to enhance the electrical stimulation-mediated release of monoamines. nih.gov

Radioligand Binding Assays for Receptor and Transporter Characterization

For compounds in this class, radioligand binding assays would be instrumental in assessing their interaction with dopamine (B1211576) transporters (DAT), norepinephrine (B1679862) transporters (NET), and serotonin (B10506) transporters (SERT), as well as various postsynaptic receptors, to build a comprehensive pharmacological profile.

Application of Cellular Models for Mechanistic Elucidation

Cultured cells provide a controlled environment to dissect the molecular and cellular mechanisms underlying a compound's effects.

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying dopaminergic neurons. nih.gov These cells express key components of the dopaminergic system and are used to investigate neurotoxicity, neuroprotection, and the mechanisms of drug action. nih.govnih.gov While specific studies employing this compound in SH-SY5Y cells are not prominent in the available literature, this cell line would be an appropriate model to investigate its effects on dopamine homeostasis, cell viability, and potential signaling pathways, such as the AC/cAMP/PKA pathway, which has been studied in these cells in the context of other neuroactive compounds. nih.gov

Research on the related compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)) has demonstrated protective effects in cultured hippocampal neurons. nih.gov The hippocampus is a brain region crucial for learning and memory, and neuronal cultures from this area are valuable for studying neuroprotective and neurotoxic effects. The ability of a compound to protect these neurons from toxins suggests potential therapeutic applications. nih.gov

Interestingly, the effects of these compounds extend beyond the central nervous system. A study on (-)-1-phenyl-2-propylaminopentane ((-)-PPAP)) investigated its acute and delayed effects on the serotonin content of peritoneal cells, including lymphocytes, monocytes, and mast cells. nih.govresearchgate.net Thirty minutes after administration to female animals, (-)-PPAP was found to significantly increase the serotonin level in these immune cells. nih.govresearchgate.net This finding is significant as serotonin is a known modulator of the immune system. nih.govresearchgate.net

The study utilized flow cytometric and confocal microscopic analysis to measure serotonin content. nih.govresearchgate.net The results indicate that compounds of this class can influence immune cell function, an effect that appears to be independent of MAO-B inhibition. nih.gov

Data Tables

Table 1: Effect of (-)-1-phenyl-2-propylaminopentane ((-)-PPAP)) on Peritoneal Cell Serotonin Levels (Acute Administration)

| Cell Type | Change in Serotonin Level (30 minutes post-administration) | Reference |

| Lymphocytes | Significantly Increased | nih.govresearchgate.net |

| Monocytes | Significantly Increased | nih.govresearchgate.net |

| Mast Cells | Significantly Increased | nih.govresearchgate.net |

Table 2: Investigated In Vitro Models and Analogs

| Research Area | Compound Analog | Model System | Key Findings | Reference |

| Neurotransmitter Release | (-)-1-phenyl-2-propylaminopentane ((-)-PPAP)) | Rat Brain Slices (Striatum, Substantia Nigra, etc.) | Enhances impulse-mediated catecholamine release | nih.gov |

| Neuroprotection | (-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)) | Cultured Hippocampal Neurons | Protects against neurotoxicity | nih.gov |

| Immune Cell Modulation | (-)-1-phenyl-2-propylaminopentane ((-)-PPAP)) | Rat Peritoneal Cells (Lymphocytes, Monocytes, Mast Cells) | Increases intracellular serotonin levels | nih.govresearchgate.net |

Mechanistic Dissection Techniques

The mechanism of action of NPAP and its analogs has been dissected using various experimental techniques, primarily neurochemical assays. These compounds are classified as monoaminergic activity enhancers (MAEs), a distinct class from classical monoamine releasing agents like amphetamine. knowpia.comwikipedia.org

The primary technique used to establish this unique mechanism involves measuring the release of radiolabeled neurotransmitters from isolated brain tissue preparations. For instance, studies on the related compounds PPAP and BPAP involved measuring the release of [3H]-noradrenaline, [3H]-dopamine, and [3H]-serotonin from isolated rat brain stems or specific brain regions like the striatum and locus coeruleus. nih.govnih.gov These experiments demonstrated that these compounds enhance the release of neurotransmitters only when the neurons are stimulated (i.e., when an action potential is fired). nih.govnih.gov This is in stark contrast to releasing agents, which cause a massive, uncontrolled efflux of neurotransmitters regardless of neuronal activity. This key finding—that they enhance impulse propagation-mediated release—is the defining characteristic of MAEs. wikipedia.orgnih.gov

Assessment of Action Potential-Transmitter Release Coupling

Research into compounds structurally similar to this compound, such as (-)-1-phenyl-2-propylaminopentane [(-)PPAP], has revealed a distinct mechanism of action centered on the enhancement of neurotransmitter release. nih.gov These substances are categorized as catecholaminergic activity enhancers (CAE). nih.govnih.gov

The core finding is that these compounds potently stimulate the coupling between action potential and the subsequent release of neurotransmitters from catecholaminergic neurons. nih.gov This effect is crucial as it is independent of several other common mechanisms associated with psychostimulants. Specifically, the CAE effect is not a result of:

Inhibition of monoamine oxidase (MAO) activity. nih.gov

Direct release of catecholamines from storage vesicles. nih.gov

Inhibition of neurotransmitter reuptake. nih.gov

Antagonism of presynaptic catecholamine receptors. nih.gov

Studies on (-)-PPAP, a derivative of deprenyl (B1670267) developed to be free of MAO-inhibitory effects, demonstrated that it significantly enhances the impulse propagation-mediated release of catecholamines. nih.gov Further research led to the development of even more potent and selective enhancers, such as (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)BPAP], by modifying the aromatic ring of the PPAP structure. nih.gov This progression suggests that the naphthyl moiety of this compound would likely confer similar, if not enhanced, CAE properties.

The research on these analogs involved measuring the release of radiolabeled neurotransmitters from isolated brain regions of rats. For instance, (-)-BPAP was found to enhance the release of [3H]-noradrenaline, [3H]-dopamine, and [3H]-serotonin at nanomolar to picomolar concentrations from tissues like the brain stem, striatum, substantia nigra, and locus coeruleus. nih.gov

Table 1: Comparative Effects of Related Compounds on Neurotransmitter Release

| Compound | Mechanism of Action | Primary Effect |

|---|---|---|

| (-)-1-phenyl-2-propylaminopentane [(-)PPAP] | Catecholaminergic Activity Enhancer (CAE) | Stimulates action potential-transmitter release coupling. nih.gov |

| (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)BPAP] | Catecholaminergic/Serotoninergic Activity Enhancer (CAE/SAE) | Potently enhances impulse-mediated release of catecholamines and serotonin. nih.gov |

| (-)-Deprenyl (Selegiline) | MAO-B Inhibitor and CAE | Enhances catecholaminergic activity, serves as parent compound for PPAP. nih.govnih.gov |

Evaluation of Calcium Ion Current Modulation

The process of action potential-coupled neurotransmitter release is fundamentally dependent on the influx of calcium ions (Ca2+) through voltage-dependent calcium channels (VDCCs). frontiersin.org The enhancement of transmitter release by CAE substances is therefore intrinsically linked to the modulation of these ion currents.

Direct evidence from studies on related compounds supports this link. Research has shown that both (-)-deprenyl and its non-MAO inhibiting analog, (-)-PPAP, enhance the inward Ca2+ current in sino-auricular fibers of the frog heart. nih.gov This finding suggests that the mechanism by which these molecules enhance catecholaminergic activity involves a direct or indirect modulation of calcium channels, leading to an increased influx of Ca2+ upon neuronal depolarization. This increased intracellular calcium concentration would, in turn, amplify the signal for neurotransmitter-containing vesicles to fuse with the presynaptic membrane and release their contents.

Table 2: Theoretical Effects on Calcium Ion Currents Based on Analog Data

| Parameter | Expected Effect of this compound | Rationale |

|---|---|---|

| Calcium Influx during Action Potential | Enhancement | Based on the observed enhancement of inward Ca2+ current by the analog (-)-PPAP. nih.gov |

| Neurotransmitter Release | Potentiation | Increased Ca2+ influx is a primary trigger for vesicle fusion and exocytosis. nih.govfrontiersin.org |

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Naphthyl)-2-propylaminopentane, and how can purity be optimized?

A two-step approach is typically employed:

Alkylation of 2-naphthol : React 2-naphthol with a halogenated pentane derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthyl-pentane intermediate.

Amination : Introduce the propylamine group via nucleophilic substitution or reductive amination, using catalysts like palladium or nickel.

Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm the presence of the naphthyl aromatic protons (δ 7.2–8.3 ppm) and propylamine methylene/methyl groups (δ 1.2–2.8 ppm).

- FT-IR : Verify amine N-H stretching (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 272.2014) .

Q. What are the critical toxicological endpoints to assess for this compound in preclinical studies?

Refer to standardized protocols from ATSDR and OECD guidelines:

| Endpoint | Assay |

|---|---|

| Acute toxicity | LD₅₀ in rodents (oral/inhalation) |

| Genotoxicity | Ames test, micronucleus assay |

| Hepatotoxicity | Serum ALT/AST levels, histopathology |

| Neurotoxicity | Open-field test, acetylcholinesterase inhibition |

| Prioritize dose-response studies using Sprague-Dawley rats or CD-1 mice, with exposure routes mimicking intended applications (e.g., oral gavage for pharmaceuticals) . |

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Address contradictions via:

- Cross-species comparison : Compare hepatic microsomal stability (human vs. rodent) to identify species-specific CYP450 metabolism.

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS/MS.

- Enzyme inhibition assays : Test CYP3A4/2D6 inhibitors (e.g., ketoconazole) to pinpoint dominant metabolic pathways .

Q. What computational strategies predict the compound’s binding affinity to adrenergic receptors?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target preparation : Retrieve α₁-adrenergic receptor structures (PDB: 2RH1).

Docking : Focus on the propylamine moiety’s interaction with Asp113 in the binding pocket.

Free energy calculations : Apply MM-PBSA to estimate ΔGbinding. Validate with in vitro radioligand displacement assays (³H-prazosin competition) .

Q. How does stereochemistry influence its pharmacokinetic profile?

Synthesize enantiomers via chiral resolution (e.g., HPLC with amylose-based columns) and compare:

Q. What experimental designs mitigate batch-to-batch variability in neurobehavioral studies?

Implement:

- Randomized block design : Assign animals to batches based on litter and weight.

- Blinded dosing : Use third-party compound preparation to eliminate observer bias.

- Positive/negative controls : Include clonidine (α₂-agonist) and yohimbine (antagonist) to validate assay sensitivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LD₅₀ values across studies?

Evaluate:

- Vehicle effects : Compare outcomes using aqueous vs. lipid-based carriers (e.g., Tween-80 may enhance bioavailability).

- Sex differences : Analyze male vs. female rodent data separately.

- Endpoint criteria : Ensure consistent definitions of mortality (e.g., 48-hr vs. 72-hr observation).

Publish meta-analyses using PRISMA guidelines to harmonize data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.